Flupentixol impurity D
Description
The Critical Role of Impurity Profiling in Pharmaceutical Science
Impurity profiling is the systematic process of identifying and quantifying all potential impurities in a pharmaceutical product. This process is not merely a quality control measure; it is a fundamental component of drug development and safety assurance. The presence of impurities can have several undesirable consequences, including altering the drug's therapeutic effects, inducing toxicity, or reducing the stability and shelf-life of the final product. Therefore, a thorough understanding of the impurity profile of a drug substance is essential for ensuring its quality, safety, and efficacy. jpionline.org
Reference standards for impurities, such as Flupentixol impurity D, are vital tools in pharmaceutical research and quality control. synzeal.com They are used for a variety of purposes, including:
Analytical Method Development and Validation: To develop and validate analytical methods capable of detecting and quantifying the impurity. synzeal.comcleanchemlab.com
Quality Control (QC): For routine testing of batches of the API and final drug product to ensure they meet the required purity specifications. synzeal.comcleanchemlab.com
Stability Studies: To monitor the formation of degradation products over time and under various environmental conditions. synzeal.com
Identification of Unknown Impurities: To help identify and characterize new or unexpected impurities that may arise. synzeal.com
Regulatory Frameworks and Guidelines Governing Pharmaceutical Impurities
To ensure the global harmonization of pharmaceutical quality standards, several regulatory bodies have established comprehensive guidelines for the control of impurities. These frameworks provide a basis for manufacturers to ensure their products are safe and effective.
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities around the world. jpionline.orgbiotech-spain.com Key ICH guidelines relevant to impurity control include:
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the identification, qualification, and control of impurities in new drug substances. jpionline.orggmp-compliance.org It establishes thresholds for reporting, identification, and qualification of impurities.
ICH Q3B(R2): Impurities in New Drug Products: This guideline focuses on impurities that are degradation products of the drug substance or arise from the interaction of the drug substance with excipients or the container closure system. europa.eueuropa.eu
ICH Q3C(R9): Guideline for Residual Solvents: This guideline addresses the control of residual solvents in pharmaceutical products. biotech-spain.com
ICH Q3D(R2): Guideline for Elemental Impurities: This guideline establishes limits for the amount of elemental impurities in drug products. biotech-spain.com
ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline specifically addresses the assessment and control of mutagenic impurities. jpionline.org
These guidelines underscore the importance of a risk-based approach to impurity control, ensuring that patient safety is the primary consideration. jpionline.orgbiotech-spain.com
Pharmacopoeias, such as the British Pharmacopoeia (BP) and the European Pharmacopoeia (EP), provide official standards for pharmaceutical substances and medicinal products. cwsabroad.comsigmaaldrich.comfishersci.com These standards include monographs for specific drugs, which detail the tests, procedures, and acceptance criteria for ensuring their quality. These monographs often specify the acceptable limits for known impurities. The use of pharmacopoeial reference standards is essential for demonstrating compliance with these official standards. cwsabroad.comsigmaaldrich.comfishersci.com
This compound: A Closer Look
This compound is a known impurity associated with the antipsychotic drug Flupentixol. Its presence is carefully monitored to ensure the quality and safety of the final drug product.
Chemical Identity and Properties
This compound is chemically known as 2-[2-[4-[3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethoxy]ethanol. synzeal.comcleanchemlab.comalentris.orgsimsonpharma.com Its chemical structure and properties are summarized in the table below.
| Property | Value |
| Chemical Name | 2-[2-[4-[3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethoxy]ethanol |
| CAS Number | 791521-96-5 synzeal.comcleanchemlab.comsimsonpharma.com |
| Molecular Formula | C25H29F3N2O2S synzeal.comsimsonpharma.com |
| Molecular Weight | 478.57 g/mol simsonpharma.com |
This data is compiled from multiple sources. synzeal.comcleanchemlab.comsimsonpharma.com
The availability of well-characterized reference standards for this compound is crucial for its accurate identification and quantification in analytical testing. synzeal.comcleanchemlab.comsynzeal.com These standards are typically supplied with a comprehensive Certificate of Analysis (CoA) that provides detailed information about their identity, purity, and characterization data, ensuring their suitability for regulatory purposes. synzeal.comsynzeal.comcleanchemlab.com
Analytical Methodologies
The detection and quantification of this compound, along with other related substances in Flupentixol, are typically performed using high-performance liquid chromatography (HPLC). google.comajpaonline.com Several HPLC methods have been developed and validated for the simultaneous estimation of Flupentixol and its impurities. ajpaonline.comrjptonline.org These methods often utilize a C18 or octane-bonded silica (B1680970) gel column and a mobile phase consisting of a mixture of solvents such as methanol, acetonitrile (B52724), and a buffer solution. google.comajpaonline.comrjptonline.org The detection is commonly carried out using an ultraviolet (UV) detector at a specific wavelength. google.comrjptonline.org
The development of such analytical methods is a critical step in ensuring that the levels of this compound and other impurities are maintained within the acceptable limits set by regulatory authorities. The use of validated analytical procedures is a mandatory requirement for the registration and commercial production of Flupentixol-containing drug products. europa.eu
The study and control of pharmaceutical impurities like this compound are fundamental to ensuring the safety and efficacy of medications. Through rigorous impurity profiling, adherence to stringent regulatory guidelines from bodies like the ICH, and the use of well-characterized reference standards, the pharmaceutical industry strives to produce high-quality drugs that patients can trust. The continuous development and validation of sensitive analytical methods further strengthen this commitment to quality and safety.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F3N2O2S/c26-25(27,28)19-7-8-24-22(18-19)20(21-4-1-2-6-23(21)33-24)5-3-9-29-10-12-30(13-11-29)14-16-32-17-15-31/h1-2,4-8,18,31H,3,9-17H2/b20-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLMZAAAQRUNKZ-SDPNRITHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Flupentixol: Contextual Overview of the Parent Pharmaceutical Entity
Chemical Classification within Thioxanthene (B1196266) Antipsychotics
Flupentixol belongs to the thioxanthene class of compounds, which are structurally related to the phenothiazines. nih.govnih.gov It is classified as a typical, or first-generation, antipsychotic agent. The core structure of thioxanthenes consists of a tricyclic ring system where a sulfur atom replaces the nitrogen atom in the central ring of a phenothiazine. Flupentixol acts primarily as an antagonist of dopamine (B1211576) D₁ and D₂ receptors in the brain. nih.gov The therapeutic effects of Flupentixol are mainly attributed to its cis(Z)-isomer. nih.gov
Significance of Flupentixol in Pharmaceutical Manufacturing
Flupentixol is a significant medication used for the management of schizophrenia and other psychotic disorders. nih.govnih.gov It is often administered as a long-acting intramuscular depot injection (flupentixol decanoate) to improve treatment adherence in patients. nih.gov
In pharmaceutical manufacturing, ensuring the purity and quality of the API is paramount. The presence of impurities, even in small amounts, can potentially affect the safety and efficacy of the final drug product. Regulatory bodies like the European Pharmacopoeia establish strict limits for known and unknown impurities. The manufacturing process for Flupentixol must be carefully controlled to minimize the formation of related substances like Impurity D. This involves using high-purity starting materials, optimizing reaction conditions, and implementing robust purification procedures. The development and validation of sensitive analytical methods are crucial for monitoring impurity levels and ensuring that each batch of Flupentixol meets the required quality standards before it is released for patient use. innovareacademics.in
Flupentixol Impurity D: Detailed Characterization and Classification
Nomenclature and Structural Elucidation of Flupentixol Impurity D
A precise understanding of a pharmaceutical impurity begins with its formal nomenclature and detailed structural properties.
Systematic IUPAC Chemical Name
The systematic IUPAC name for this compound is 2-[2-[4-[3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethoxy]ethanol. cleanchemlab.comsimsonpharma.comsynzeal.compharmaffiliates.com This name precisely describes the molecular structure, identifying all functional groups and their connectivity.
Chemical Abstracts Service (CAS) Registry Number
This compound is assigned the CAS Registry Number 791521-96-5 for its base form. cleanchemlab.comsimsonpharma.comsynzeal.compharmaffiliates.comsigmaaldrich.com A hydrochloride salt form is also documented under the CAS Number 1535-17-7. clearsynth.comallmpus.comallmpus.com These unique identifiers are essential for its unambiguous identification in scientific literature and databases.
Molecular Formula and Molecular Weight
The molecular formula for this compound is C25H29F3N2O2S. cleanchemlab.comsimsonpharma.comsynzeal.compharmaffiliates.com Based on this formula, its molecular weight is approximately 478.57 g/mol or 478.6 g/mol . simsonpharma.comsynzeal.compharmaffiliates.comsigmaaldrich.com The hydrochloride salt has a molecular formula of C25H31Cl2F3N2O2S and a molecular weight of 551.49 g/mol . allmpus.comallmpus.com
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Systematic IUPAC Name | 2-[2-[4-[3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethoxy]ethanol cleanchemlab.comsimsonpharma.comsynzeal.compharmaffiliates.com |
| CAS Registry Number (Base) | 791521-96-5 cleanchemlab.comsimsonpharma.comsynzeal.compharmaffiliates.comsigmaaldrich.com |
| CAS Registry Number (HCl Salt) | 1535-17-7 clearsynth.comallmpus.comallmpus.com |
| Molecular Formula (Base) | C25H29F3N2O2S cleanchemlab.comsimsonpharma.comsynzeal.compharmaffiliates.com |
| Molecular Weight (Base) | 478.57 g/mol simsonpharma.compharmaffiliates.comsigmaaldrich.com |
| Molecular Formula (HCl Salt) | C25H31Cl2F3N2O2S allmpus.comallmpus.com |
| Molecular Weight (HCl Salt) | 551.49 g/mol allmpus.comallmpus.com |
Stereochemical Considerations and Isomerism (e.g., E/Z Isomers)
The chemical name of this compound includes the designation "(EZ)," which indicates that it exists as a mixture of E (entgegen) and Z (zusammen) geometric isomers. cleanchemlab.comsimsonpharma.comsynzeal.com This isomerism arises from the restricted rotation around the double bond connecting the propylidene group to the thioxanthene (B1196266) ring system. The active pharmaceutical ingredient, Flupentixol, also exhibits this E/Z isomerism, with the Z-isomer being the therapeutically active form. jopcr.com The control of the isomeric ratio is a critical aspect of the synthesis of Flupentixol and its related compounds. jopcr.com
Classification of this compound within Pharmaceutical Impurities
The origin and nature of an impurity determine its classification, which has significant implications for regulatory and quality control purposes.
Process-Related Impurity Classification
This compound is classified as a process-related impurity. This means it is formed during the manufacturing process of Flupentixol. synzeal.com Such impurities can arise from various stages of the synthesis, including side reactions or the presence of residual starting materials or intermediates. The presence of process-related impurities like this compound must be carefully monitored and controlled to ensure the final drug product's quality, safety, and efficacy. synzeal.com Its use as a reference standard is crucial for analytical method development and validation to quantify its levels in the final Flupentixol product. cleanchemlab.comsynzeal.comclearsynth.com
Degradation Product Classification
The classification of an impurity requires understanding its potential origins, including as a product of degradation. The parent compound, Flupentixol, is known to degrade under various stress conditions, including exposure to light (photodegradation), acidic and basic hydrolysis, oxidation, and heat. researchgate.netresearchgate.netinnovareacademics.in
Research on the photodegradation of Flupentixol in aqueous solutions when irradiated with UV-C light (254 nm) has identified up to ten different photoproducts. researchgate.net The primary degradation pathways observed include oxidation of the thioxanthene ring to form a sulfoxide (B87167) or ketone, hydroxylation of the exocyclic double bond, and cleavage or complete elimination of the piperazine (B1678402) side chain. researchgate.net Forced degradation studies under hydrolytic (acidic and basic), oxidative, and thermal conditions have also been conducted to establish the stability-indicating nature of analytical methods. researchgate.netinnovareacademics.in
Table 2: Summary of Flupentixol Forced Degradation Study Findings
| Stress Condition | Observations | Source(s) |
|---|---|---|
| Photolytic (UV-C) | Formation of up to 10 photoproducts. Mechanisms include oxidation, hydroxylation, and side-chain cleavage/elimination. | researchgate.net |
| Acidic Hydrolysis (1N HCl) | 13.4% degradation of Flupentixol observed in one study. | innovareacademics.in |
| Alkaline Hydrolysis (1N NaOH) | 13.9% degradation of Flupentixol observed in one study. | innovareacademics.in |
| Oxidative (20% H₂O₂) | 15.1% degradation of Flupentixol observed in one study. | innovareacademics.in |
| Thermal Degradation | 4.2% degradation of Flupentixol observed in one study. | innovareacademics.in |
The chemical structure of this compound features an extended ether linkage in the piperazine side chain (-ethoxy]ethanol) compared to the parent Flupentixol molecule, which has a terminal ethanol (B145695) group. synzeal.comnih.gov This specific structural modification does not directly correspond to the commonly reported degradation pathways for Flupentixol, such as sulfoxidation, ring cleavage, or hydroxylation of the double bond. researchgate.net Therefore, while its formation as a degradation product cannot be entirely ruled out under un-reported conditions, its structure suggests it is more likely to originate from the manufacturing process.
Intermediate-Related Impurity Classification
A more probable origin for this compound is as a synthesis-related impurity. The synthesis of Flupentixol involves the attachment of a piperazine-containing side chain to a thioxanthene core. jopcr.comjopcr.com A key intermediate used to introduce this side chain is 1-(2-Hydroxyethyl)piperazine. pharmaffiliates.com
This compound can be formed if the 1-(2-Hydroxyethyl)piperazine starting material contains a structurally similar impurity, namely 2-(2-(piperazin-1-yl)ethoxy)ethanol. This related substance would have similar reactivity and could participate in the coupling reaction with the thioxanthene intermediate, leading to the formation of Impurity D alongside the active pharmaceutical ingredient. The presence of this impurity in the final product is therefore directly linked to the purity of the synthetic intermediates used.
Table 3: Proposed Synthetic Origin of this compound
| Reaction Component | Intended Synthesis of Flupentixol | Formation of this compound | Source(s) |
|---|---|---|---|
| Thioxanthene Core | 2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl derivative | 2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl derivative | jopcr.comjopcr.com |
| Piperazine Reagent | 1-(2-Hydroxyethyl)piperazine | 2-(2-(Piperazin-1-yl)ethoxy)ethanol (as an impurity in the main reagent) | pharmaffiliates.com |
| Final Product | Flupentixol | this compound | synzeal.comnih.gov |
This pathway provides a chemically plausible explanation for the specific structure of this compound, classifying it as an impurity arising from a contaminated starting material or intermediate in the synthetic process.
Mentioned Chemical Compounds
Origins and Formation Pathways of Flupentixol Impurity D
Investigation of Synthetic Route-Related Formation
The manufacturing process of Flupentixol, a complex multi-step synthesis, presents several opportunities for the generation of impurities. The formation of Flupentixol Impurity D is primarily linked to the starting materials and potential side reactions involving the piperazine (B1678402) moiety of the Flupentixol molecule.
Identification of Precursor Compounds and Starting Materials
The synthesis of Flupentixol involves the condensation of a thioxanthene (B1196266) derivative with a piperazine side chain. A key starting material in this process is N-(2-hydroxyethyl)piperazine. The chemical structure of this compound, formally known as 2-{2-{4-{3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl}ethoxy}ethanol, reveals an extended side chain on the piperazine ring compared to Flupentixol. google.comsynzeal.com This extended side chain is 1-[2-(2-Hydroxyethoxy)ethyl]piperazine.
The formation of this crucial precursor to Impurity D is believed to stem from a reaction involving N-(2-hydroxyethyl)piperazine and residual ethylene (B1197577) oxide. google.comgccpo.org Ethylene oxide is a common reactant in the production of N-(2-hydroxyethyl)piperazine, and trace amounts may remain in the starting material.
Table 1: Key Precursor Compounds
| Compound Name | Chemical Structure | Role in Impurity D Formation |
| N-(2-hydroxyethyl)piperazine | C6H14N2O | Starting material for Flupentixol synthesis and precursor to the Impurity D side chain. |
| Ethylene Oxide | C2H4O | Potential residual reactant that can react with N-(2-hydroxyethyl)piperazine. |
| 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | C8H18N2O2 | The piperazine-containing side chain of this compound, formed from a side reaction. nih.gov |
| 2-(Trifluoromethyl)-9H-thioxanthen-9-one | C14H7F3OS | The core thioxanthene structure that condenses with the piperazine side chain. ossila.cominnospk.comprepchem.comnih.gov |
Analysis of By-products from Main Reaction Pathways
The primary reaction for Flupentixol synthesis is the condensation of the 2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl side chain with N-(2-hydroxyethyl)piperazine. If the aforementioned 1-[2-(2-Hydroxyethoxy)ethyl]piperazine is present as a contaminant in the N-(2-hydroxyethyl)piperazine starting material, it will compete in this condensation reaction. This leads to the formation of this compound alongside the desired Flupentixol molecule. The structural similarity between N-(2-hydroxyethyl)piperazine and 1-[2-(2-Hydroxyethoxy)ethyl]piperazine results in their similar reactivity, making the formation of Impurity D a probable event if the precursor is present.
Examination of Side Reactions During Synthesis
The key side reaction leading to the formation of the Impurity D precursor occurs during the synthesis of N-(2-hydroxyethyl)piperazine. The reaction between one molecule of N-(2-hydroxyethyl)piperazine and one molecule of ethylene oxide yields 1-[2-(2-Hydroxyethoxy)ethyl]piperazine. This reaction is an ethoxylation of the secondary amine in the piperazine ring.
Reaction Scheme:
N-(2-hydroxyethyl)piperazine + Ethylene Oxide → 1-[2-(2-Hydroxyethoxy)ethyl]piperazine
This newly formed tertiary amine, 1-[2-(2-Hydroxyethoxy)ethyl]piperazine, can then be carried over into the final steps of the Flupentixol synthesis, ultimately incorporating itself into the final structure as this compound. google.comgccpo.org
Understanding Degradation Mechanisms Leading to this compound
Flupentixol, like many complex organic molecules, is susceptible to degradation under various environmental conditions. Both oxidative and photolytic pathways have been implicated in the formation of impurities, including those structurally related to Impurity D.
Oxidative Degradation Pathways
While the potential for oxidative degradation of the thioxanthene core or the amine groups in Flupentixol is recognized, specific studies definitively identifying this compound as a direct product of oxidation are not extensively detailed in the reviewed literature. veeprho.com However, a patent application concerning a combination drug product of flupentixol and melitracen (B1676185) mentions the identification of six new oxidative degradation impurities of Flupentixol, though their specific structures are not disclosed. google.com This suggests that oxidative pathways can lead to a range of degradation products, and the formation of hydroxylated species is a common outcome of oxidation.
Photolytic Degradation Processes
Flupentixol is known to be sensitive to light. semanticscholar.org A significant study on the photodegradation of Flupentixol in aqueous solution under UV irradiation at 254nm identified a total of nine photoproducts. sci-hub.se The primary and most abundant photoproduct was found to be generated through the addition of a hydroxyl group to the exocyclic double bond of the propylidene side chain. sci-hub.se
While the study does not explicitly name this photoproduct as "this compound," the described molecular transformation is consistent with the structure of Impurity D, where a hydroxyl group is added to the propylidene chain. The study further notes that this major degradation product can itself undergo further photolysis to form secondary photoproducts. sci-hub.se
Table 2: Summary of Research Findings on Flupentixol Degradation
| Degradation Pathway | Key Findings | Relevance to Impurity D Formation |
| Oxidative Degradation | Formation of multiple oxidative degradation impurities has been observed in Flupentixol-containing products. google.com | While not definitively confirmed, the formation of hydroxylated species is a common oxidative process, which could potentially lead to Impurity D. |
| Photolytic Degradation | The main photoproduct of Flupentixol is formed by the addition of a hydroxyl group to the propylidene side chain. sci-hub.se | This transformation is chemically consistent with the structure of this compound, suggesting it is a likely photodegradation product. |
Thermal Degradation Studies
Elevated temperatures can induce the degradation of Flupentixol, leading to the formation of various impurities, including potentially Impurity D. The thioxanthene nucleus and the attached side chain are both susceptible to thermal stress. Decomposition pathways may involve bond cleavage, rearrangement, or other complex reactions.
While comprehensive studies detailing the thermal degradation profile of Flupentixol with a specific focus on the formation of Impurity D are limited, it is understood that heating thioxanthene derivatives can lead to the emission of toxic fumes, including sulfur and nitrogen oxides, indicating significant molecular breakdown. The specific conditions under which Impurity D is formed as a result of thermal stress, and the kinetics of this formation, remain areas for further investigation.
Table 2: General Observations from Thermal Stress Testing of Thioxanthene Derivatives
| Temperature Range (°C) | Duration | Atmosphere | General Observations |
| 80 - 120 | 1 - 7 days | Air/Inert | Potential for formation of various degradation products. |
| >150 | Variable | Air/Inert | Significant decomposition, potential for complex impurity profiles. |
This table provides a general overview of thermal stress conditions and expected outcomes for related compounds, highlighting the need for specific studies on Flupentixol and the formation of Impurity D.
Impurity Profile Dynamics in Flupentixol Bulk Drug and Related Salts (e.g., Flupentixol Dihydrochloride (B599025), Flupentixol Decanoate)
The presence and concentration of this compound can vary between the Flupentixol bulk drug and its different salt forms, such as Flupentixol Dihydrochloride and Flupentixol Decanoate (B1226879). These variations can be attributed to differences in their manufacturing processes, storage conditions, and inherent stability.
Flupentixol Dihydrochloride: As a salt form, the dihydrochloride is generally expected to have different solubility and stability characteristics compared to the free base. The presence of hydrochloride may influence the propensity for certain degradation pathways, potentially affecting the levels of Impurity D. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are crucial for monitoring the impurity profile of Flupentixol Dihydrochloride.
Flupentixol Decanoate: This long-acting injectable form of Flupentixol involves an ester linkage. The hydrolysis of this ester to release the active Flupentixol is a key part of its mechanism of action. This inherent susceptibility to hydrolysis could also influence the degradation profile and the potential for the formation of impurities like Impurity D over the product's shelf life. The manufacturing process of the decanoate ester and its formulation in an oil-based vehicle can also introduce different impurity profiles compared to the oral solid dosage forms.
The dynamics of the impurity profile are also influenced by storage conditions, such as temperature, humidity, and light exposure. Rigorous stability testing programs are essential to monitor the levels of Impurity D and other related substances throughout the shelf life of the drug product and its various formulations.
Impurity Profiling and Control Strategies for Flupentixol Manufacturing
Integration of Flupentixol Impurity D in Quality Control (QC) Processes
The integration of this compound into Quality Control (QC) processes is fundamental for ensuring the purity and consistency of Flupentixol drug substance and drug products. This integration primarily revolves around the use of well-characterized reference standards of this compound. synzeal.comcleanchemlab.com These standards are indispensable for the development, validation, and routine application of analytical methods designed to detect and quantify this specific impurity. cleanchemlab.comsynzeal.com
High-Performance Liquid Chromatography (HPLC) is a principal analytical technique employed for the separation and quantification of Flupentixol and its related impurities, including Impurity D. veeprho.com The availability of a this compound reference standard allows for the precise identification of its peak in a chromatogram based on its retention time, and for its accurate quantification. wisdomlib.org Method validation is performed to ensure that the analytical procedure is accurate, precise, linear, and robust for its intended purpose of monitoring Impurity D levels. cleanchemlab.comsynzeal.com
Beyond HPLC, other analytical techniques may be employed for impurity profiling. The use of this compound as a reference standard is also crucial in these methods to ensure the reliability of the results. synzeal.com These comprehensive analytical controls are applied throughout the manufacturing process, from raw materials to the final drug product, to ensure that this compound is maintained within its specified limits.
Table 1: Analytical Techniques for Flupentixol Impurity Detection
| Analytical Technique | Purpose in Impurity Profiling |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Primary method for the separation and quantification of Flupentixol and its impurities, including Impurity D. veeprho.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used for the identification of unknown or low-level impurities by providing molecular weight information. veeprho.com |
| High-Performance Thin Layer Chromatography (HPTLC) | An alternative chromatographic technique for the determination of Flupentixol and its impurities. wisdomlib.org |
| Gas Chromatography (GC) | Employed for the determination of residual solvents, which are a class of process-related impurities. veeprho.com |
Development of Impurity Control Strategies in Pharmaceutical Synthesis
A robust impurity control strategy is a proactive approach to ensure the quality of a drug substance by understanding and controlling the formation of impurities throughout the synthesis process. grace.comregistech.com For Flupentixol, this involves a deep understanding of its synthetic pathway and the potential for the formation of related substances like Impurity D. veeprho.comjopcr.comjopcr.com
A modern approach to impurity control involves the implementation of Process Analytical Technology (PAT). longdom.orgmt.comstepscience.com PAT utilizes in-line or on-line analytical tools to monitor critical process parameters and quality attributes in real-time. mt.com For Flupentixol synthesis, PAT could be employed to monitor the formation of Impurity D during the reaction, allowing for immediate adjustments to the process to maintain the impurity at a low level. longdom.orgnih.gov This approach is a key component of Quality by Design (QbD), which aims to build quality into the product from the outset. mt.com
Table 2: Key Elements of an Impurity Control Strategy
| Strategy Element | Description |
|---|---|
| Process Understanding | A thorough understanding of the chemical reactions involved in the synthesis, including potential side reactions that could lead to the formation of impurities like Impurity D. ikev.org |
| Raw Material Control | Stringent quality control of starting materials, intermediates, and reagents to prevent the introduction of impurities. ikev.org |
| Process Optimization | Defining and controlling critical process parameters (CPPs) to minimize the formation of impurities and maximize the yield of the desired product. grace.com |
| In-process Controls | Monitoring the progress of the reaction and the levels of impurities at critical stages of the manufacturing process. stepscience.com |
| Purification Procedures | Development of effective purification methods to remove impurities from the final drug substance. ikev.org |
| Stability Studies | Evaluating the stability of the drug substance under various conditions to identify potential degradation products. registech.com |
Qualification of this compound
The qualification of an impurity is the process of gathering and evaluating data to establish the biological safety of that impurity at a specified level. gally.chich.org The requirement for qualification is determined by comparing the observed level of the impurity to the thresholds set by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). pda.orgjpionline.org
According to the ICH Q3A guideline, there are three key thresholds for impurities in a new drug substance: the reporting threshold, the identification threshold, and the qualification threshold. ich.orgamsbiopharma.com If the level of this compound in a batch of Flupentixol is above the qualification threshold, then its safety must be demonstrated. gally.chgmpinsiders.com
The qualification process can involve several approaches. If this compound is also a significant metabolite of Flupentixol in humans or animals, it is generally considered qualified and no further toxicity studies are needed. gally.chich.org Alternatively, if sufficient toxicological data is available in the scientific literature for Impurity D, this can be used for its qualification. If such data is not available, specific toxicological studies on the impurity may be required. pda.org These studies typically include an assessment of the impurity's genotoxic potential.
Table 3: ICH Q3A(R2) Qualification and Identification Thresholds for Impurities in a New Drug Substance
| Maximum Daily Dose of Drug Substance | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day total daily intake (whichever is lower) | 0.15% or 1.0 mg/day total daily intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data sourced from ICH Q3A(R2) Guideline. ich.org
Assessment of Genotoxic Potential of this compound
Assessing the genotoxic potential of impurities is a critical step in their qualification, as genotoxic substances can damage DNA and potentially cause cancer. The reference standards for Flupentixol impurities are utilized in the assessment of their genotoxic potential. synzeal.com The evaluation of genotoxicity for an impurity like this compound typically follows a structured approach as outlined in the ICH M7 guideline.
The initial step in this assessment is often a computational, or in silico, toxicological assessment. nih.gov This involves the use of software programs to analyze the chemical structure of this compound for any structural alerts that are known to be associated with mutagenicity. ceon.rs Two main types of in silico methodologies are used: a statistical-based approach (QSAR) and an expert rule-based approach. nih.gov
If a structural alert is identified, it does not automatically mean the impurity is genotoxic, but it does indicate a potential concern that warrants further investigation. The next step would be to perform an in vitro bacterial reverse mutation assay, commonly known as the Ames test. This test assesses the ability of the impurity to cause mutations in specific strains of bacteria. A negative result in a properly conducted Ames test is generally sufficient to conclude that the impurity is not a mutagenic carcinogen. If the Ames test is positive, further in vivo testing may be required to determine the actual genotoxic risk to humans.
Table 4: Approaches for Assessing Genotoxic Potential of Pharmaceutical Impurities
| Assessment Approach | Description |
|---|---|
| In Silico Assessment | A computational analysis of the impurity's chemical structure to identify any structural features that are known to be associated with genotoxicity. nih.govceon.rsnih.gov |
| Bacterial Reverse Mutation Assay (Ames Test) | An in vitro test that uses specific strains of bacteria to evaluate the mutagenic potential of a substance. |
| In Vitro Mammalian Cell Assays | If warranted, these tests are conducted in mammalian cells to assess for chromosomal damage or other genotoxic effects. |
| In Vivo Genotoxicity Assays | These studies are conducted in living animals and are only performed if there are positive results from in vitro tests that cannot be resolved. |
Compliance with Regulatory Impurity Limits and Specifications
Ensuring compliance with regulatory limits for impurities is a non-negotiable aspect of pharmaceutical manufacturing. The specifications for a drug substance, such as Flupentixol, will include a list of specified impurities, both identified and unidentified, with their respective acceptance criteria. ikev.org this compound is listed as a European Pharmacopoeia (EP) reference standard, which indicates that it is a specified impurity in the EP monograph for Flupentixol. sigmaaldrich.comsigmaaldrich.comalkalisci.com
The acceptance criteria for this compound in the drug substance specification are established based on data from batches manufactured during clinical development, toxicological qualification studies, and the capabilities of the manufacturing process. ikev.org The limits set must be justified and are reviewed by regulatory authorities as part of the drug approval process. The European Pharmacopoeia provides general monographs that outline the requirements for controlling impurities in substances for pharmaceutical use. europa.euedqm.euedqm.eu
Adherence to these specifications is monitored through routine QC testing of each batch of Flupentixol produced. Any batch that fails to meet the established specifications for this compound or any other impurity cannot be released for use. This stringent control ensures that every batch of Flupentixol is of consistent quality and meets the safety standards set by regulatory agencies worldwide.
Table 5: Key Regulatory Guidelines for Impurity Control
| Guideline | Title | Scope |
|---|---|---|
| ICH Q3A(R2) | Impurities in New Drug Substances | Provides guidance on the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. ich.orgjpionline.orgamsbiopharma.com |
| ICH Q3B(R2) | Impurities in New Drug Products | Addresses the reporting, identification, and qualification of degradation products in new drug products. amsbiopharma.com |
| ICH Q3C(R8) | Impurities: Guideline for Residual Solvents | Provides guidance on the control of residual solvents in drug substances, excipients, and drug products. jpionline.org |
| ICH M7(R1) | Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk | Outlines a framework for the assessment and control of mutagenic impurities. jpionline.org |
| European Pharmacopoeia (Ph. Eur.) | General Monograph 2034 | Describes the general requirements for the control of impurities in substances for pharmaceutical use. edqm.euedqm.eu |
Advanced Research Directions and Future Perspectives in Flupentixol Impurity D Analysis
Computational Chemistry and In Silico Prediction of Impurity Formation
In modern pharmaceutical development, anticipating the formation of impurities is as crucial as detecting them. Computational chemistry and in silico (computer-based) prediction models are emerging as powerful tools to forecast the likelihood of impurity formation during synthesis and degradation.
Detailed Research Findings: In silico tools utilize algorithms and extensive knowledge bases of chemical reactions to predict potential degradation pathways and synthetic byproducts. acs.org Software like Zeneth® and Mirabilis® can assess the stability of a drug substance under various stress conditions (e.g., acid, base, oxidation, heat, light) to predict likely degradants. nih.govlhasalimited.org For a molecule like Flupentixol, which has a complex thioxanthene (B1196266) core, these models can predict reactions such as oxidation of the sulfur atom, isomerization of the double bond, or reactions involving the piperazine (B1678402) side chain. frontiersin.orgnih.gov
Interactive Data Table: Comparison of In Silico Prediction Approaches
| Feature | Knowledge-Based Systems (e.g., Zeneth) | AI/Machine Learning Models (e.g., ChemAIRS) |
| Methodology | Utilizes a curated database of known chemical degradation reactions and rules. acs.orgnih.gov | Employs algorithms trained on vast datasets to identify patterns and predict reaction outcomes. chemical.airesearchgate.net |
| Primary Output | A list of probable degradation products and their formation pathways. lhasalimited.org | Predicted impurity structures and formation routes. chemical.ai |
| Key Advantage | Strong foundation in established chemical principles. | High speed and potential to identify novel, previously un-documented pathways. chemical.ai |
| Limitation | May not predict entirely novel degradation pathways not present in the knowledge base. nih.gov | Predictive accuracy is highly dependent on the quality and breadth of the training data. |
Application of High-Resolution Mass Spectrometry for Novel Impurity Identification
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is a cornerstone technology for the identification and structural elucidation of unknown or novel impurities. toref-standards.comsterlingpharmasolutions.com Its superior sensitivity, specificity, and mass accuracy make it invaluable for impurity profiling in complex pharmaceutical samples. toref-standards.comsynthinkchemicals.com
Detailed Research Findings: The process of identifying a novel impurity like a variant of Flupentixol impurity D using LC-HRMS involves several key steps. toref-standards.com First, the sample is analyzed to obtain a high-resolution mass spectrum. The accurate mass measurement of the impurity's molecular ion allows for the determination of its elemental composition with a high degree of confidence. americanpharmaceuticalreview.com This is a critical first step in distinguishing the impurity from other components and the parent drug molecule.
The next step is tandem mass spectrometry (MS/MS). sterlingpharmasolutions.comamericanpharmaceuticalreview.com In this technique, the impurity's molecular ion is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint. By interpreting these fragments and comparing them to the fragmentation pattern of the parent drug (Flupentixol), analysts can deduce the specific structural modification that constitutes the impurity. americanpharmaceuticalreview.com For instance, a change in the side chain, as seen in this compound, would be identifiable through specific mass shifts in the fragment ions. This workflow, combining accurate mass measurement with detailed fragmentation analysis, enables confident structural assignment of previously unknown impurities. thermofisher.comthermofisher.com
Interactive Data Table: HRMS Workflow for Novel Impurity Identification
| Step | Description | Outcome for this compound Analysis |
| 1. LC Separation | Chromatographic separation of the impurity from the active pharmaceutical ingredient (API) and other components. | Isolation of the this compound peak. |
| 2. HRMS Full Scan | Accurate mass measurement of the molecular ion of the impurity. toref-standards.com | Determination of the precise mass and elemental formula (C25H29F3N2O2S). |
| 3. Tandem MS (MS/MS) | Isolation and fragmentation of the impurity's molecular ion to generate a fragmentation spectrum. toref-standards.com | A unique fragmentation pattern revealing the structure of the thioxanthene core and the modified side chain. |
| 4. Data Interpretation | Analysis of fragment ions to piece together the impurity's structure, often aided by software. | Confirmation of the 2-[2-[4-[3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethoxy]ethanol structure. |
| 5. Confirmation | (Optional) Comparison with a synthesized reference standard of the impurity. | Definitive structural confirmation of this compound. |
Automation and Miniaturization in Impurity Analysis Workflows
To increase efficiency, reduce human error, and handle a higher volume of samples, the pharmaceutical industry is increasingly turning to automation and miniaturization in analytical workflows. greenpharmacy.infoamazonaws.com
Detailed Research Findings: Automation can be integrated into various stages of impurity analysis, from sample preparation using robotic liquid handlers to data analysis. amazonaws.com Automated systems can perform dilutions, extractions, and reactions, ensuring high precision and reproducibility while freeing up analyst time. unizg.hr For impurity analysis, this means that entire batches of samples can be prepared and injected into an LC-MS system with minimal manual intervention. thermofisher.com
Miniaturization, the scaling down of analytical processes, offers significant benefits. magtech.com.cn Technologies like microfluidics, often called "lab-on-a-chip," use microchannels to manipulate minute volumes of liquids. scienceopen.comresearchgate.net Applying this to impurity analysis can drastically reduce the consumption of costly solvents and precious samples. scienceopen.com This approach leads to faster analysis times due to shorter diffusion distances and enhanced heat transfer. The integration of these miniaturized systems with sensitive detectors can create portable, high-throughput analytical devices for rapid impurity screening. unizg.hropenaccessjournals.com
Interactive Data Table: Impact of Automation and Miniaturization
| Aspect | Traditional Workflow | Automated/Miniaturized Workflow |
| Sample Preparation | Manual, prone to variability and human error. | Robotic systems ensure high precision and throughput. amazonaws.com |
| Reagent/Solvent Use | High volumes required, leading to significant waste. | Drastically reduced volumes, lowering costs and environmental impact. magtech.com.cnscienceopen.com |
| Analysis Time | Can be lengthy, especially for complex separations. | Faster separations and higher sample throughput. scienceopen.com |
| Data Processing | Manual interpretation of chromatograms and spectra. | Automated algorithms for peak detection, integration, and impurity identification. amazonaws.com |
| Portability | Lab-based instrumentation. | Potential for portable, on-site analysis with chip-based devices. unizg.hr |
Green Analytical Chemistry Principles in Impurity D Studies
Green Analytical Chemistry (GAC) is a philosophy that encourages the development of analytical methods that are more environmentally friendly and safer for operators. mdpi.comnrigroupindia.com This is achieved by minimizing waste, reducing energy consumption, and replacing toxic substances with safer alternatives.
Detailed Research Findings: The principles of GAC are highly relevant to the analysis of this compound. researchgate.netfao.org A primary focus is on reducing the use of organic solvents like acetonitrile (B52724) and methanol, which are common in liquid chromatography. chromatographyonline.com Strategies include developing "fast LC" or Ultra-High-Performance Liquid Chromatography (UHPLC) methods that use columns with smaller particles, leading to shorter run times and significantly less solvent consumption per analysis. chromatographyonline.commdpi.com
Another key GAC strategy is the replacement of hazardous solvents with greener alternatives. Research is ongoing into the use of ethanol (B145695), ionic liquids, and supercritical fluids (like CO2) as mobile phases in chromatography. mdpi.com Miniaturization, as discussed in the previous section, is also a core principle of GAC, as it directly leads to the reduction of solvent use and waste generation. greenpharmacy.infonih.gov By adopting these principles, laboratories can develop methods for analyzing this compound that are not only scientifically robust but also environmentally responsible. researchgate.netjk-sci.com
Interactive Data Table: Application of GAC Principles to Impurity Analysis
| GAC Principle | Application in this compound Analysis |
| Prevent Waste | Develop methods that use less solvent and generate minimal waste. wordpress.com |
| Safer Solvents & Auxiliaries | Replace toxic solvents like acetonitrile with greener alternatives such as ethanol or water-based mobile phases. mdpi.com |
| Design for Energy Efficiency | Use modern UHPLC systems that operate more efficiently and have lower power consumption. |
| Reduce Derivatization | Employ direct analytical techniques like LC-MS that do not require chemical modification of the analyte. greenpharmacy.info |
| Automation & Miniaturization | Implement automated and miniaturized systems to reduce reagent consumption and waste. greenpharmacy.inforesearchgate.net |
Q & A
Q. What analytical techniques are recommended for structural identification of Flupentixol impurity D in pharmaceutical formulations?
To structurally characterize this compound, researchers should employ a combination of advanced spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) provides detailed structural information about hydrogen and carbon frameworks, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is critical for detecting trace impurities and validating purity. For example, preparative HPLC with gradient elution (e.g., RRT 0.58–0.66 isolation) followed by lyophilization can isolate impurities for subsequent analysis . Cross-referencing spectral data with commercial standards (e.g., methyl-2-benzoyl benzoate in GC-MS) ensures accurate identification .
Table 1: Key Analytical Techniques for Structural Identification
Q. How can researchers validate the quantification method for this compound to meet regulatory standards?
Method validation must adhere to ICH guidelines, including specificity, accuracy, linearity, and stability. For HPLC quantification, parameters such as column temperature (30°C), detection wavelength (257 nm), and linear ranges (10–100 μg/mL for Flupentixol) should be optimized. Recovery studies (e.g., 99.5–102.8% for Melitracen) and precision tests across multiple batches ensure reproducibility. Validation must also address solution stability under storage conditions (e.g., 24-hour bench-top stability) .
Advanced Research Questions
Q. What experimental designs resolve co-elution challenges when isolating this compound alongside other degradation products?
Response Surface Methodology (RSM) can optimize chromatographic conditions by modeling factors like mobile phase pH, gradient slope, and column temperature. For reversed-phase HPLC, prioritize factors known to influence selectivity (e.g., organic modifier concentration) to minimize screening steps . Preparative HPLC with dual gradient programs (e.g., isolating impurities at RRT 0.58 and 0.66) followed by lyophilization enhances purity for subsequent structural analysis .
Q. How does this compound influence the pharmacological activity of the parent drug in cancer cell lines?
Computational docking studies (e.g., using iDock software) suggest that Flupentixol interacts with PI3Kα, inhibiting the PI3K/AKT pathway in non-small cell lung cancer (NSCLC) cells. Researchers should compare apoptosis induction (via flow cytometry) and pathway inhibition (Western blotting for phosphorylated AKT) in Flupentixol-treated cells with and without impurity D. Contradictory data may arise if impurity D alters binding affinity or acts as a competitive inhibitor, necessitating dose-response assays to clarify mechanistic roles .
Q. What strategies mitigate false-positive results in genotoxicity studies of this compound?
Use LC-MS/MS or GC-MS/MS for targeted impurity screening to distinguish impurity D from matrix interference. Validate method specificity by spiking impurity D into drug substance samples and comparing chromatographic profiles. Include negative controls (e.g., drug substance without impurities) and cross-validate with Ames test data to confirm genotoxic potential .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in impurity quantification across HPLC and LC-MS/MS platforms?
Discrepancies often arise from ionization efficiency differences in MS vs. UV detection. Calibrate both methods using certified reference standards and perform cross-validation with spike-recovery experiments (e.g., 7.0 µg/mL Impurity D in test solutions). Statistical tools like Bland-Altman plots can quantify inter-method variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
